2-methoxy-5-methyl-N-(naphthalen-2-ylmethyl)aniline

Catalog No.
S11282464
CAS No.
332108-57-3
M.F
C19H19NO
M. Wt
277.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methoxy-5-methyl-N-(naphthalen-2-ylmethyl)anilin...

CAS Number

332108-57-3

Product Name

2-methoxy-5-methyl-N-(naphthalen-2-ylmethyl)aniline

IUPAC Name

2-methoxy-5-methyl-N-(naphthalen-2-ylmethyl)aniline

Molecular Formula

C19H19NO

Molecular Weight

277.4 g/mol

InChI

InChI=1S/C19H19NO/c1-14-7-10-19(21-2)18(11-14)20-13-15-8-9-16-5-3-4-6-17(16)12-15/h3-12,20H,13H2,1-2H3

InChI Key

MCJYLXWXGFDHNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NCC2=CC3=CC=CC=C3C=C2

2-methoxy-5-methyl-N-(naphthalen-2-ylmethyl)aniline is an organic compound characterized by the molecular formula C19H19NOC_{19}H_{19}NO and a molecular weight of 277.4 g/mol. This compound is a derivative of aniline, featuring a methoxy group at the 2-position, a methyl group at the 5-position, and a naphthalen-2-ylmethyl group attached to the nitrogen atom. Its structural complexity allows for diverse chemical behaviors and potential applications in various fields, including medicinal chemistry and materials science.

  • Oxidation: The compound can be oxidized to form quinones or related oxidized derivatives using reagents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert it into secondary or tertiary amines using agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Electrophilic substitution reactions can introduce halogen groups or other functional groups into the aromatic ring.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic or neutral conditions.
  • Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
  • Substitution: Halogenation using bromine or chlorination under catalytic conditions.

Major Products Formed

The major products from these reactions include:

  • Oxidation: Quinones and related compounds.
  • Reduction: Various amine derivatives.
  • Substitution: Halogenated derivatives and other substituted aromatic compounds.

Research indicates that 2-methoxy-5-methyl-N-(naphthalen-2-ylmethyl)aniline exhibits potential biological activities, particularly in antimicrobial and anticancer domains. The unique structural features may allow it to interact with biological targets, modulating enzyme activities or receptor functions. Specific studies have suggested its efficacy against certain pathogens and cancer cell lines, though further research is needed to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of 2-methoxy-5-methyl-N-(naphthalen-2-ylmethyl)aniline typically involves the alkylation of 2-methoxy-5-methylaniline with naphthalen-2-ylmethyl chloride in the presence of a base such as potassium carbonate. This reaction is often carried out in organic solvents like dimethylformamide at elevated temperatures.

Industrial Production Methods

In industrial settings, similar synthetic routes are employed but optimized for larger scale production. Continuous flow reactors may be utilized to enhance reaction efficiency and yield. Purification techniques such as recrystallization and chromatography are essential for obtaining high-purity products.

The compound has several applications across different fields:

  • Chemistry: Acts as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for its potential as an antimicrobial and anticancer agent.
  • Medicine: Explored as a drug candidate due to its unique structural properties.
  • Industry: Used in producing dyes, pigments, and specialty chemicals.

The interaction studies of 2-methoxy-5-methyl-N-(naphthalen-2-ylmethyl)aniline focus on its binding affinity to specific enzymes or receptors. These interactions can lead to modulation of biological pathways, contributing to its observed biological activities. Understanding these interactions is crucial for developing therapeutic applications and optimizing the compound's efficacy against various diseases.

Several compounds share structural similarities with 2-methoxy-5-methyl-N-(naphthalen-2-ylmethyl)aniline, allowing for comparative analysis:

Compound NameMolecular FormulaKey Features
2-Methoxy-5-(pyridin-3-yl)anilineC12H12N2OContains a pyridinyl group instead of naphthyl
N,N-Dimethyl-naphthalen-2-ylmethylamineC16H17NLacks methoxy and methyl groups
4-Methoxy-N-(naphthalen-1-ylmethyl)anilineC19H19NODifferent substitution pattern on the aniline ring

Uniqueness Highlights

The uniqueness of 2-methoxy-5-methyl-N-(naphthalen-2-ylmethyl)aniline lies in its specific combination of functional groups (methoxy, methyl, naphthalenyl) which contributes to its distinct chemical reactivity and biological activity compared to similar compounds. Its structural diversity allows it to serve as a versatile precursor in organic synthesis while also providing potential therapeutic benefits not seen in structurally related compounds.

XLogP3

5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

277.146664230 g/mol

Monoisotopic Mass

277.146664230 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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